molecular formula C43H59ClO11 B14892571 (2S,3R,4S,5S,6S)-2-(4-Chloro-3-(4-(((R)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate)

(2S,3R,4S,5S,6S)-2-(4-Chloro-3-(4-(((R)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate)

Cat. No.: B14892571
M. Wt: 787.4 g/mol
InChI Key: XZLFJEZLYHCLFG-YGYDEAJOSA-N
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Description

The compound (2S,3R,4S,5S,6S)-2-(4-Chloro-3-(4-((®-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate) is a complex organic molecule with potential applications in various scientific fields. This compound features multiple chiral centers and a unique structural arrangement, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the chloro and benzyl groups, and the final esterification with pivaloyloxy and dimethylpropanoate groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form different functional groups.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and the chloro-benzyl group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S,5S,6S)-2-(4-Chloro-3-(4-((®-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-((acetoxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate)
  • (2S,3R,4S,5S,6S)-2-(4-Chloro-3-(4-((®-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-((butyryloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate)

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement and the presence of multiple chiral centers, which can lead to distinct interactions with biological targets and unique chemical reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of the compound (2S,3R,4S,5S,6S)-2-(4-Chloro-3-(4-((®-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate), covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C43H59ClO11

Molecular Weight

787.4 g/mol

IUPAC Name

[(2S,3S,4S,5R,6S)-6-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C43H59ClO11/c1-40(2,3)36(45)50-24-31-33(53-37(46)41(4,5)6)35(55-39(48)43(10,11)12)34(54-38(47)42(7,8)9)32(52-31)26-15-18-30(44)27(22-26)21-25-13-16-28(17-14-25)51-29-19-20-49-23-29/h13-18,22,29,31-35H,19-21,23-24H2,1-12H3/t29-,31+,32+,33+,34-,35-/m1/s1

InChI Key

XZLFJEZLYHCLFG-YGYDEAJOSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@@H]4CCOC4)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Origin of Product

United States

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